1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide
Description
This compound features a pyrimidine core substituted at the 4-position with a pyrazole ring and at the 6-position with an azetidine-carboxamide group. The carboxamide moiety is further linked to a 3-(thiophen-2-yl)isoxazole, creating a multi-heterocyclic architecture. Such structures are often explored for kinase inhibition or as anticancer agents due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-18(22-17-7-13(23-27-17)14-3-1-6-28-14)12-9-24(10-12)15-8-16(20-11-19-15)25-5-2-4-21-25/h1-8,11-12H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXACHHNLNOUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes:
- A pyrazole ring
- A pyrimidine moiety
- An isoxazole unit
- An azetidine ring
These structural components contribute to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer pathways. For instance, compounds similar to the one have shown significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers . The incorporation of the isoxazole and thiophene groups may enhance these effects through improved binding affinities with target proteins.
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been established through various assays. Pyrazole derivatives have shown activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring may contribute to enhanced membrane permeability, facilitating better interaction with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Substituent Effects : Variations in substituents on the pyrazole or pyrimidine rings significantly impact biological potency. For example, electron-withdrawing groups tend to enhance anti-cancer activity by stabilizing reactive intermediates during metabolic processes.
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., -F) | Increases potency against cancer cells |
| Electron-donating (e.g., -OCH₃) | May reduce potency due to destabilization |
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a structurally similar pyrazole derivative on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited LPS-induced nitric oxide production in macrophages by up to 70%, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Target Compound: Combines pyrimidine, pyrazole, azetidine, isoxazole, and thiophene.
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): A pyrazolopyrimidine derivative with an imino group and p-tolyl substituent. Lacks the azetidine and isoxazole-thiophene units, which may reduce binding versatility compared to the target compound .
- Compound 4i () : Pyrimidine fused with coumarin and tetrazole groups. The coumarin moiety enhances fluorescence properties, but the absence of pyrazole/azetidine limits direct functional comparison .
Substituent Effects on Physicochemical Properties
Key Observations :
- The azetidine-carboxamide group may enhance solubility in polar solvents relative to coumarin-based derivatives (e.g., 4j) .
Q & A
Q. What are the critical synthetic steps for constructing the azetidine-3-carboxamide core in this compound?
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Essential methods include:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of pyrazole, pyrimidine, and isoxazole .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- HPLC : Purity assessment (>95%) using C18 reverse-phase columns .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screens should focus on:
- Kinase inhibition assays : Targeting kinases due to pyrimidine and pyrazole motifs .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers optimize the low yields observed during the pyrimidine-pyrazole coupling step?
Q. How to resolve discrepancies in reported biological activities across studies?
Variations in IC₅₀ values (e.g., kinase inhibition) may stem from assay conditions or impurity profiles. Mitigation steps:
- Standardized protocols : Use identical cell lines, ATP concentrations, and controls .
- Metabolite profiling : LC-MS to rule out degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
